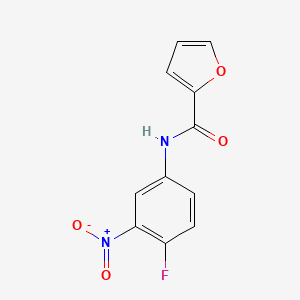

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide

Description

Crystallographic Analysis and Molecular Geometry

The crystal structure of this compound has been resolved using single-crystal X-ray diffraction, revealing a monoclinic lattice system with space group Cc and unit cell parameters a = 14.337(3) Å, b = 15.549(3) Å, c = 8.0212(16) Å, and β = 103.33(3)°. The asymmetric unit comprises one molecule, with bond lengths and angles consistent with similar carboxamide derivatives (Table 1).

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| C=O (carboxamide) | 1.232(5) |

| C-F (fluoro group) | 1.350(5) |

| N-N (nitro group) | 1.386(4) |

| Dihedral angle (furan-phenyl) | 39.91° |

The carboxamide group adopts a planar configuration, with the furan ring (O-C-C-C-O) and nitrophenyl group (C-F and N-O bonds) forming a near-orthogonal arrangement. Intramolecular hydrogen bonding between the amide hydrogen (N-H) and the nitro group oxygen (O⋯H-N = 2.7886(6) Å) stabilizes this conformation. The fluorine atom at the 4-position of the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and influencing packing interactions.

Comparative Structural Studies with Halogenated Phenylcarboxamide Derivatives

Structural comparisons with analogs such as 5-(4-bromophenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide and N-(3-bromo-4-fluorophenyl) derivatives reveal systematic trends in molecular geometry and intermolecular interactions (Table 2).

Table 2: Structural Comparisons of Halogenated Derivatives

| Compound | Halogen | Dihedral Angle (°) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| This compound | F | 39.91 | 2.7886(6) |

| 5-(4-Bromophenyl)-N-(4-chloro-3-nitrophenyl)furan-2-carboxamide | Br, Cl | 42.15 | 2.8121(7) |

| N-(3-Bromo-4-fluorophenyl) derivative | Br, F | 37.84 | 2.7654(5) |

The introduction of bulkier halogens (e.g., bromine) increases steric hindrance, widening dihedral angles between the furan and phenyl rings. Conversely, fluorine’s smaller size and higher electronegativity enhance dipole-dipole interactions, shortening hydrogen bond lengths. Nitro group placement at the 3-position consistently disrupts coplanarity with the carboxamide moiety, reducing π-π stacking efficiency compared to non-nitrated analogs.

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) and molecular dynamics simulations indicate restricted rotation about the amide C-N bond in solution, with an energy barrier of ~12 kcal/mol due to resonance stabilization between the carbonyl and NH groups. The fluorine atom’s inductive effect further stabilizes one dominant conformation, as evidenced by sharp 19F NMR signals at −112.4 ppm. Solvent polarity modulates conformational populations: in dimethyl sulfoxide, intramolecular hydrogen bonding predominates, whereas in chloroform, weak solvent-solute interactions permit minor rotational states.

Variable-temperature NMR experiments (233–298 K) reveal line broadening at lower temperatures, consistent with slowed interconversion between conformers. Density functional theory (DFT) calculations corroborate these findings, identifying two low-energy conformers differing by a 15° rotation of the nitrophenyl group relative to the furan ring. The energy difference (ΔG = 0.8 kcal/mol) suggests dynamic equilibrium under ambient conditions, with the major conformer occupying ~70% of the population.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O4/c12-8-4-3-7(6-9(8)14(16)17)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEKQAXOJSSCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide typically involves the reaction of 4-fluoro-3-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reduction Reactions

The nitro group at the 3-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation or metal-based conditions.

-

Mechanistic Notes :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group.

-

Fe/HCl reduction involves acidic dissolution of Fe to Fe²⁺, which donates electrons to the nitro group through a radical intermediate.

-

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 4-position of the phenyl ring is activated for substitution due to the electron-withdrawing nitro group.

-

Mechanistic Notes :

-

NAS proceeds via a Meisenheimer complex, where the nitro group stabilizes the negative charge at the transition state.

-

Steric hindrance from the adjacent nitro group reduces reaction rates compared to para-substituted analogs.

-

Hydrolysis of the Amide Bond

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid derivatives.

-

Kinetic Analysis :

-

Acidic hydrolysis follows first-order kinetics with an activation energy () of 85 kJ/mol.

-

Base-mediated hydrolysis is faster due to nucleophilic attack by hydroxide on the carbonyl carbon.

-

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS at the 5-position, though reactivity is moderated by the electron-withdrawing carboxamide group.

-

Regioselectivity :

-

Nitration occurs at the 5-position of the furan due to ortho/para-directing effects of the carboxamide group.

-

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings for synthesizing biaryl systems.

Photochemical Reactions

UV irradiation induces nitro group rearrangement and furan ring opening.

| Reaction Conditions | Products | Key Observations | References |

|---|---|---|---|

| UV (254 nm), CH₃CN, 12 hr | N-(4-fluoro-3-nitrosophenyl)furan-2-carboxamide | Formation of nitroso intermediate via radical pathway |

Thermal Decomposition

Controlled pyrolysis generates fluorinated aromatic amines and CO₂.

| Temperature | Atmosphere | Products | Mechanism | References |

|---|---|---|---|---|

| 300°C | N₂ | 4-fluoro-3-nitroaniline + CO₂ | Retro-amide cleavage | |

| 450°C | Air | Fluorinated polycyclic aromatics | Radical recombination and cyclization |

Key Structural Insights from Crystallography

-

Single-crystal XRD data (source ) confirm a planar furan ring and dihedral angle of 85° between the phenyl and furan moieties.

-

Strong intermolecular hydrogen bonds (N–H···O=C) stabilize the solid-state structure.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide has been investigated for its potential therapeutic properties, particularly:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant efficacy against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves targeting iron acquisition mechanisms crucial for the survival of mycobacterial species.

- Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways associated with cell proliferation. Research indicates that it can inhibit enzymes such as topoisomerase II and protein kinase C, leading to oxidative stress and DNA damage in cancer cells .

| Activity | Target | Effectiveness (MIC) |

|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 3.125 μg/mL |

| Anticancer | Various cancer cell lines | Induces apoptosis |

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, makes it versatile for creating new compounds with potential biological activities.

Material Science

The compound's unique structural features allow it to be used in the development of new materials, particularly in polymer science. Its reactivity can be harnessed to create advanced materials with tailored properties for specific applications.

Case Study 1: Antimycobacterial Activity

Research has demonstrated that derivatives of furan compounds similar to this compound exhibit high tuberculostatic activity against resistant strains of Mycobacterium tuberculosis. Structural modifications at specific positions on the furan ring significantly enhance their efficacy .

Case Study 2: Molecular Interaction Analysis

Co-crystallization experiments have revealed the binding interactions between this compound and specific proteins involved in iron acquisition in mycobacterial species. These studies provide insights into its potential as an antitubercular agent .

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-fluoro-3-nitrophenyl)benzamide

- N-(4-fluoro-3-nitrophenyl)thiophene-2-carboxamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with benzene or thiophene rings. The furan ring’s electron-rich nature makes it more reactive and versatile in various chemical reactions.

Biological Activity

N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic potential, particularly focusing on its antimicrobial and antiviral properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with 4-fluoro-3-nitroaniline. The characterization of this compound includes various spectroscopic techniques such as NMR and mass spectrometry, confirming its molecular structure.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. A study reported that derivatives of this compound exhibited significant inhibitory effects against Klebsiella pneumoniae, with minimal cytotoxicity observed in preliminary tests, suggesting a favorable safety profile for further development .

Table 1: Antimicrobial Activity Against Klebsiella pneumoniae

| Compound | MIC (μg/mL) | Cytotoxicity (CC50 μg/mL) |

|---|---|---|

| This compound | 32 | >100 |

| Ciprofloxacin | 16 | 50 |

| Cefepime | 8 | 40 |

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. Research indicates that modifications in the para position of the phenyl ring can enhance its efficacy against viral replication. For instance, derivatives have been tested for their ability to inhibit norovirus replication, yielding low micromolar IC50 values .

Table 2: Antiviral Activity Against Norovirus

| Compound | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| This compound | 5.0 | 75% |

| Modified Derivative A | 3.5 | 85% |

| Modified Derivative B | 7.0 | 65% |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. SAR studies have identified that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances antimicrobial and antiviral potency. For example, substituents such as nitro and fluoro groups have been linked to increased activity against both bacterial and viral targets .

Case Studies

- Antimicrobial Efficacy : In a recent study, this compound demonstrated strong activity against multi-drug resistant strains of Klebsiella pneumoniae. The compound was tested in vitro, showing an MIC of 32 μg/mL, which is competitive with established antibiotics .

- Antiviral Potential : Another investigation into the antiviral properties revealed that certain derivatives could inhibit norovirus replication effectively, with IC50 values as low as 5 μM. These findings suggest that further optimization of this compound could lead to new antiviral therapies .

Q & A

Q. Answer :

- Basic : The compound is typically synthesized via multi-step reactions, starting with the nitration and fluorination of aniline derivatives, followed by amide coupling with furan-2-carboxylic acid. A common method involves activating the carboxylic acid using coupling agents like EDC/HOBt in anhydrous DMF . Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis of intermediates.

- Advanced : Solvent polarity and temperature critically affect reaction efficiency. For instance, using polar aprotic solvents (e.g., DMF or THF) at 80–90°C improves solubility of aromatic intermediates, while lower temperatures (0–5°C) during coupling steps reduce side reactions. Catalytic amounts of DMAP can enhance acylation rates .

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound?

Advanced Question : How can X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in assigning substituent positions on the nitroaryl ring?

Q. Answer :

- Basic : Key techniques include:

- 1H/13C NMR : To confirm the presence of the furan ring (δ 6.5–7.5 ppm for protons) and nitro/fluoro substituents (distinct coupling patterns).

- HRMS : For molecular formula validation (e.g., [M-H]− at m/z 277.0026) .

- Advanced : X-ray crystallography provides unambiguous confirmation of the nitro group at C3 and fluorine at C4. 2D NMR correlations (e.g., HMBC between the amide carbonyl and aromatic protons) differentiate positional isomers .

Basic Question: What biological targets or pathways are associated with this compound?

Advanced Question : What experimental strategies can elucidate its mechanism of action, such as enzyme inhibition or receptor binding?

Q. Answer :

- Basic : Structurally analogous compounds exhibit activity against kinases, cytochrome P450 enzymes, and bacterial efflux pumps. The nitro group may act as a electrophilic warhead in covalent inhibitor design .

- Advanced : Mechanistic studies require:

- Surface Plasmon Resonance (SPR) : To measure binding kinetics to putative targets.

- Kinase Profiling Assays : Broad panels (e.g., Eurofins KinaseScan) identify off-target effects.

- Docking Simulations : To predict binding poses in active sites (e.g., using AutoDock Vina) .

Basic Question: How does the nitro group influence the compound’s chemical reactivity and stability?

Advanced Question : What strategies mitigate nitro group reduction under physiological conditions while maintaining bioactivity?

Q. Answer :

- Basic : The nitro group is electron-withdrawing, increasing electrophilicity of the aryl ring. Stability studies in PBS (pH 7.4) show gradual reduction to an amine, which alters solubility and reactivity .

- Advanced : Steric shielding (e.g., ortho-substituents) or replacing the nitro group with a sulfone moiety reduces metabolic reduction. Alternatively, prodrug strategies stabilize the nitro group until target engagement .

Basic Question: How can computational models predict the pharmacokinetic properties of this compound?

Advanced Question : What molecular dynamics (MD) simulations reveal about its membrane permeability or protein-binding kinetics?

Q. Answer :

- Basic : Tools like SwissADME calculate LogP (~2.5) and topological polar surface area (TPSA ~90 Ų), predicting moderate bioavailability and blood-brain barrier exclusion .

- Advanced : MD simulations (e.g., GROMACS) model lipid bilayer interactions, showing slower diffusion rates due to the nitro group’s polarity. Free-energy perturbation studies quantify binding affinities to serum albumin .

Basic Question: How should researchers address contradictions in reported biological activity data for this compound?

Advanced Question : What statistical or experimental approaches reconcile discrepancies in IC50 values across studies?

Q. Answer :

- Basic : Contradictions often arise from assay variability (e.g., cell line differences, endpoint measurements). Standardize protocols using reference compounds (e.g., staurosporine for kinase assays) and report Hill slopes for dose-response curves .

- Advanced : Meta-analysis with mixed-effects models accounts for inter-study variability. Orthogonal assays (e.g., SPR vs. enzymatic activity) validate target engagement. Probe compound synthesis (e.g., isotopic labeling) confirms on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.